TLR7 vs. TLR8 Selectivity and Potency: CL097 Demonstrates Superior hTLR7 Agonism Over CL075 and Gardiquimod
CL097 is a more potent agonist of human TLR7 (hTLR7) compared to the closely related analog CL075, as well as the selective TLR7 agonists Gardiquimod™, Imiquimod, and CL264 [1]. Conversely, CL097 is a less potent hTLR8 agonist than CL075 and the specific TLR8 agonist TL8-506 [1]. This preferential activity is reflected in its ability to induce NF-κB activation in reporter cell lines; CL097 induces NF-κB activation at 0.1 µM in TLR7-transfected HEK293 cells, a significantly lower concentration than the 4 µM required for activation in TLR8-transfected cells [2].
| Evidence Dimension | Potency for human TLR7 (hTLR7) |
|---|---|
| Target Compound Data | More potent hTLR7 agonist than CL075, Gardiquimod, Imiquimod, CL264 |
| Comparator Or Baseline | CL075, Gardiquimod, Imiquimod, CL264 |
| Quantified Difference | Qualitative ranking; functional NF-κB activation occurs at 0.1 µM (TLR7) vs 4 µM (TLR8) for CL097 |
| Conditions | HEK293 reporter cell lines expressing human TLR7 or TLR8 |
Why This Matters
This data confirms that CL097 is not a balanced dual agonist; its preferential TLR7 activity enables targeted pathway activation, reducing confounding TLR8-mediated effects in mechanistic studies.
- [1] InvivoGen. (n.d.). CL097 - TLR7/8 Agonist. Technical Datasheet. View Source
- [2] Patinote, C., et al. (2020). Agonist and antagonist ligands of toll-like receptors 7 and 8: Ingenious tools for therapeutic purposes. Eur J Med Chem, 193, 112238. View Source
